molecular formula C21H24ClN7O2S B000515 Pazopanib hydrochloride CAS No. 635702-64-6

Pazopanib hydrochloride

Numéro de catalogue B000515
Numéro CAS: 635702-64-6
Poids moléculaire: 474 g/mol
Clé InChI: MQHIQUBXFFAOMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Pazopanib hydrochloride involves a series of chemical transformations. Starting from 2-ethylaniline, the compound undergoes nitration, cyclization, and methylation to form an intermediate compound, 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine. This intermediate then undergoes further reactions including reduction, nucleophilic substitution, and condensation with 2-methyl-5-aminobenzene sulfonamide, followed by salt formation to yield Pazopanib hydrochloride. The overall yields from these syntheses range from approximately 28% to 39.6%, indicating the complexity and efficiency of the process (Ping, 2010), (Dengke, 2011), (Shu-xin, 2013).

Applications De Recherche Scientifique

  • Treatment of Advanced Renal Cell Carcinoma : Pazopanib has shown effectiveness in the treatment of advanced renal cell carcinoma, with a significant increase in progression-free survival (Nieto et al., 2011), (Sternberg et al., 2010).

  • Activity Against Various Tumors : It has displayed activity against a range of tumors including renal cell cancer, breast cancer, soft tissue sarcoma, thyroid cancer, hepatocellular cancer, and cervical cancer (Schutz, Choueiri & Sternberg, 2011).

  • Mechanism of Action : Pazopanib works primarily through antiangiogenic properties by inhibiting the vascular endothelial growth factor receptor and platelet-derived growth factor receptor (Keisner & Shah, 2011).

  • Use in Soft Tissue Sarcoma : In metastatic soft-tissue sarcoma, pazopanib has been effective after standard chemotherapy, as demonstrated by the PALETTE study (van der Graaf et al., 2012).

  • Phase I Trials : Phase I trials have shown pazopanib's safety and potential antitumor activity across various tumor types (Hurwitz et al., 2009).

  • Treatment of Medullary Thyroid Carcinoma : Pazopanib has shown promising clinical activity in metastatic medullary thyroid cancer with manageable toxicities (Bible et al., 2014).

  • Cardiovascular System Impact : The drug's impact on the cardiovascular system has been a subject of research, especially its side effects like hypertension and QT interval prolongation (Justice et al., 2018).

  • Pharmacokinetics and Pharmacodynamics : Studies have explored the pharmacokinetics and pharmacodynamics of pazopanib, including its efficacy and safety profiles in different conditions and with varying food intake (Heath et al., 2010).

  • Preclinical and Clinical Trials : Pazopanib's efficacy in various cancers has been studied through preclinical and clinical trials, revealing its anti-angiogenic properties (Castañeda & Gómez, 2009), (Chellappan et al., 2017).

  • Hepatotoxicity in Rats : An experimental rat model showed significant pazopanib-induced hepatotoxicity, providing insights into potential liver-related side effects in humans (Cetin et al., 2018).

  • Efficacy in Glioblastoma : A study on recurrent glioblastoma indicated that single-agent pazopanib did not significantly prolong progression-free survival in this patient population (Iwamoto et al., 2010).

  • Maintenance Therapy in Ovarian Cancer : Pazopanib has been evaluated as a maintenance therapy in ovarian cancer, demonstrating a median improvement in progression-free survival (du Bois et al., 2014).

Orientations Futures

Pazopanib is being studied in the treatment of other types of cancer . It is also being explored in clinical trials for individualized pazopanib dosing based on trough levels .

Propriétés

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212956
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pazopanib hydrochloride

CAS RN

635702-64-6
Record name Pazopanib hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635702-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazopanib hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZOPANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazopanib hydrochloride
Reactant of Route 2
Reactant of Route 2
Pazopanib hydrochloride
Reactant of Route 3
Reactant of Route 3
Pazopanib hydrochloride
Reactant of Route 4
Reactant of Route 4
Pazopanib hydrochloride
Reactant of Route 5
Reactant of Route 5
Pazopanib hydrochloride
Reactant of Route 6
Reactant of Route 6
Pazopanib hydrochloride

Citations

For This Compound
624
Citations
L Sorbera, J Bolos, N Serradell - Drugs of the Future, 2006 - access.portico.org
Background Angiogenesis is a complex process defined as the formation of new blood vessels from pre-existing vessels. It is essential for the progression of solid tumor growth to more …
Number of citations: 40 access.portico.org
M Herbrink, SL Groenland, ADR Huitema… - International journal of …, 2018 - Elsevier
… The anti-cancer drug pazopanib hydrochloride (PZH) has a very low aqueous solubility and a … -solubility solid oral formulation containing pazopanib hydrochloride, as far as we know. …
Number of citations: 21 www.sciencedirect.com
G Sodeifian, RS Alwi, F Razmimanesh… - The Journal of …, 2022 - Elsevier
… bar), the solubility of anticancer drug, pazopanib hydrochloride (PZH), in supercritical carbon … Based on the last our investigation, the pazopanib hydrochloride (PZH, an anticancer drug) …
Number of citations: 8 www.sciencedirect.com
SA Choi, EJ Park, JH Lee, KA Min, ST Kim, DJ Jang… - Pharmaceutics, 2022 - mdpi.com
The aim of this study was to develop a four-component self-nanoemulsifying drug delivery system (FCS) to enhance the solubility and dissolution of pazopanib hydrochloride (PZH). In …
Number of citations: 3 www.mdpi.com
DQ Liu, TK Chen, MA McGuire, AS Kord - Journal of pharmaceutical and …, 2009 - Elsevier
… In an effort to gain control over the genotoxic impurities encountered in the manufacture of pazopanib hydrochloride, we have developed a successful analytical control approach based …
Number of citations: 56 www.sciencedirect.com
M Herbrink, J Schellens, J Beijnen, B Nuijen - Journal of Thermal Analysis …, 2017 - Springer
… Figure 2 shows the recorded XRD spectrum of pazopanib hydrochloride (this study). The spectra of the pazopanib hydrochloride samples that were used in this study were found to …
Number of citations: 5 link.springer.com
Y Li, DQ Liu, S Yang, R Sudini, MA McGuire… - … of pharmaceutical and …, 2010 - Elsevier
… manufacturing process of Pazopanib hydrochloride, an anticancer … control strategy for Pazopanib hydrochloride, analytical … The analytical support to the IFM of Pazopanib hydrochloride …
Number of citations: 24 www.sciencedirect.com
RP Pulla, A Khan, JV Rao, SK Sudam… - International Journal of …, 2013 - ssjournals.co.in
A simple, precise, rapid and accurate RP- HPLC method was developed for the Estimation of Pazopanib HCl (PZP) in tablet dosage forms. An XTerra RP C 18 , (250X4.6 with 5 microns …
Number of citations: 13 ssjournals.co.in
G Ashok, S Mondal, S Ganapaty… - GORJA ASHOK (Reg. No …, 2018 - researchgate.net
… Chemicals and Reagents: Pazopanib hydrochloride working standard was received as gift samples. Pazopanib hydrochloride tablets 100mg were purchased from local pharmacies. …
Number of citations: 13 www.researchgate.net
H Sugihara, LS Taylor - Molecular Pharmaceutics, 2018 - ACS Publications
… The goal of this study was to investigate the degree of supersaturation achieved following dissolution of different amounts of pazopanib hydrochloride at low pH, followed by rapid pH …
Number of citations: 30 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.